
1-Methyl-3-(4-sulfobutyl)imidazolium hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(4-sulfobutyl)imidazolium hydrogen sulfate is a type of ionic liquid, which is a salt in the liquid state at room temperature. This compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in water and organic solvents. It is widely used in various fields, including chemistry, biology, medicine, and industry, due to its ability to act as a solvent, catalyst, and reagent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methyl-3-(4-sulfobutyl)imidazolium hydrogen sulfate can be synthesized through a multi-step process. The synthesis typically involves the alkylation of imidazole with 1-chlorobutane to form 1-butylimidazole. This intermediate is then reacted with methyl sulfate to produce 1-methyl-3-butylimidazolium methyl sulfate. Finally, the methyl sulfate group is replaced with a hydrogen sulfate group through an ion exchange reaction with sulfuric acid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through distillation or crystallization techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-3-(4-sulfobutyl)imidazolium hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar solvents.
Major Products Formed
Oxidation: Sulfate derivatives.
Reduction: Reduced imidazolium salts.
Substitution: Substituted imidazolium compounds.
Applications De Recherche Scientifique
1-Methyl-3-(4-sulfobutyl)imidazolium hydrogen sulfate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(4-sulfobutyl)imidazolium hydrogen sulfate involves its ability to interact with various molecular targets and pathways. As an ionic liquid, it can stabilize transition states and intermediates in chemical reactions, thereby enhancing reaction rates and selectivity. Its hydrogen sulfate group can participate in hydrogen bonding and electrostatic interactions, which contribute to its catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Butyl-3-methylimidazolium hydrogen sulfate
- 1-Methylimidazolium hydrogen sulfate
- 1-Butyl-3-methylimidazolium chloride
Uniqueness
1-Methyl-3-(4-sulfobutyl)imidazolium hydrogen sulfate stands out due to its unique combination of a sulfobutyl group and a hydrogen sulfate anion. This combination imparts distinct properties, such as enhanced solubility and catalytic activity, making it more versatile compared to other similar compounds .
Propriétés
Formule moléculaire |
C8H16N2O7S2 |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
hydrogen sulfate;1-(3-methyl-1H-imidazol-3-ium-2-yl)butane-1-sulfonic acid |
InChI |
InChI=1S/C8H14N2O3S.H2O4S/c1-3-4-7(14(11,12)13)8-9-5-6-10(8)2;1-5(2,3)4/h5-7H,3-4H2,1-2H3,(H,11,12,13);(H2,1,2,3,4) |
Clé InChI |
ZPAKGDVDAFOWRO-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=[N+](C=CN1)C)S(=O)(=O)O.OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[c]phenanthrene-5-carbaldehyde](/img/structure/B13824641.png)
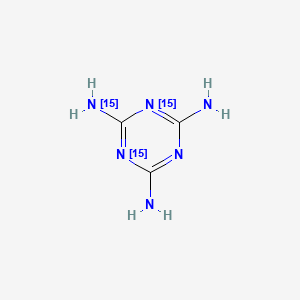
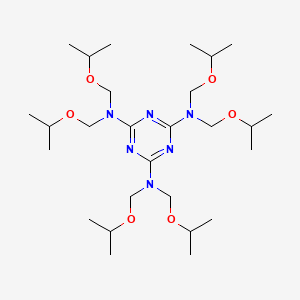
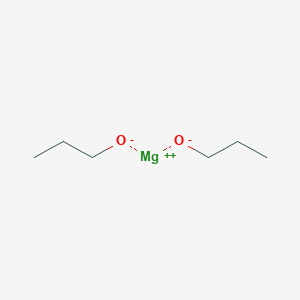
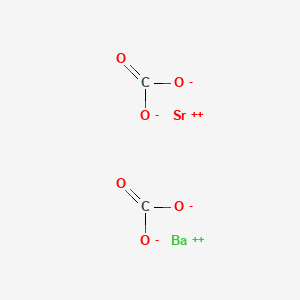
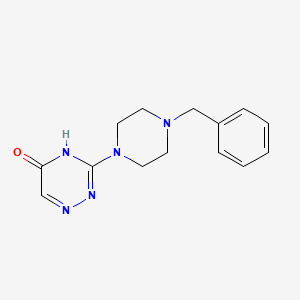
![6-bromobicyclo[3.1.0]hexane](/img/structure/B13824677.png)
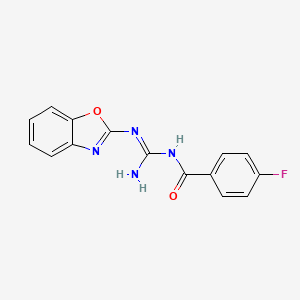
![L-Lysine,n2-[(phenylmethoxy)carbonyl]-n6-[(2-propen-1-yloxy)carbonyl]-](/img/structure/B13824688.png)
![[2-(1,3-Dioxan-2-yl)phenyl]methanol](/img/structure/B13824693.png)
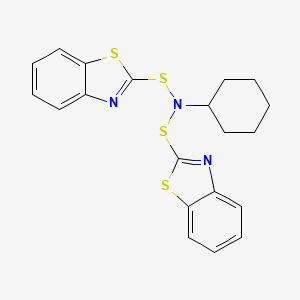
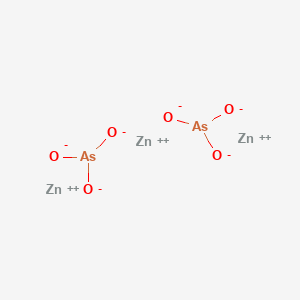
![Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester](/img/structure/B13824713.png)
![(2R)-2-[(2S)-2-Amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanoic acid](/img/structure/B13824718.png)
